Phosphonic acid, (iodomethyl)-, dimethyl ester

Organophosphorus synthesis Michaelis-Arbuzov reaction α-haloalkylphosphonate preparation

Phosphonic acid, (iodomethyl)-, dimethyl ester (dimethyl iodomethylphosphonate, CAS 66794-42-1) is an α-haloalkylphosphonate di-ester of formula C₃H₈IO₃P (MW 249.97 g/mol). It features an electrophilic iodomethyl group α to a phosphonate core, making it a versatile intermediate for nucleophilic substitution, Michaelis-Arbuzov homologation, and radical-based C–P bond-forming reactions.

Molecular Formula C3H8IO3P
Molecular Weight 249.97 g/mol
CAS No. 66794-42-1
Cat. No. B12283027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, (iodomethyl)-, dimethyl ester
CAS66794-42-1
Molecular FormulaC3H8IO3P
Molecular Weight249.97 g/mol
Structural Identifiers
SMILESCOP(=O)(CI)OC
InChIInChI=1S/C3H8IO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3
InChIKeySEZWGIGKJSRGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, (Iodomethyl)-, Dimethyl Ester (CAS 66794-42-1) – A Bifunctional α-Haloalkylphosphonate Building Block for Medicinal Chemistry and Chemical Biology


Phosphonic acid, (iodomethyl)-, dimethyl ester (dimethyl iodomethylphosphonate, CAS 66794-42-1) is an α-haloalkylphosphonate di-ester of formula C₃H₈IO₃P (MW 249.97 g/mol) . It features an electrophilic iodomethyl group α to a phosphonate core, making it a versatile intermediate for nucleophilic substitution, Michaelis-Arbuzov homologation, and radical-based C–P bond-forming reactions. Synthesized via the Michaelis-Arbuzov reaction of trimethyl phosphite with diiodomethane, it yields ca. 32% under optimized conditions (copper powder, 130 °C, 3 h, purity >95%) [1] [2]. Compared to its more common diethyl analog, the dimethyl ester permits a unique, selective monodemethylation to the corresponding monoacid in quantitative yield using tert-butylamine—a reactivity profile that differentiates it from ethyl and higher esters and opens a controlled path to phosphonic acid conjugates [1] [2].

Why Dimethyl Ester and Iodine Substitution Cannot Be Interchanged for Dimethyl Iodomethylphosphonate in Synthetic Workflows


α-Haloalkylphosphonates are seldom functionally interchangeable. The dimethyl ester possesses a distinctive demethylation profile under mild, non-aqueous conditions (tert-butylamine reflux) that delivers quantitative monodealkylation, whereas diethyl esters require harsher, less selective cleavage (e.g., BBr₃ or LiX) [1]. At the α-carbon, the iodine leaving group imparts sufficient electrophilicity for nucleophilic displacement, yet attempts to generate dimethyl iodomethylphosphonate from the corresponding chloromethyl analog via Finkelstein reaction result exclusively in demethylation, not halogen exchange, forcing a dedicated Arbuzov synthesis from diiodomethane [1]. Industrial and academic users who assume that any α-halo-phosphonate diester is a drop-in replacement risk unexpected side reactions, lower yields, and loss of the crucial monoacid intermediate that the dimethyl iodomethyl system uniquely enables [1] [2].

Head-to-Head Quantitative Differentiation Evidence for Dimethyl Iodomethylphosphonate vs. Closest Analogs


Arbuzov Synthesis Yield: Dimethyl Iodomethylphosphonate vs. Diethyl Iodomethylphosphonate

The Michaelis-Arbuzov condensation of trialkyl phosphite with diiodomethane proceeds with dramatically different efficiency depending on the ester alkyl group. Dimethyl iodomethylphosphonate (8c) is obtained in only 32% isolated yield (purity >95%) after extensive optimization (copper beads, 130 °C, 3 h, slow addition) [1]. In contrast, the diethyl analog was reported as early as 1936 to form in 60% yield from triethyl phosphite and diiodomethane, with later studies confirming yields in the 30–59% range [2]. The factor of ~1.9× higher yield for the diethyl ester has made it the default choice for large-scale preparation, but this synthetic penalty for the dimethyl compound is offset by its unique deprotection chemistry (see next evidence item).

Organophosphorus synthesis Michaelis-Arbuzov reaction α-haloalkylphosphonate preparation

Selective Monodemethylation: Quantitative Conversion to Methyl Iodomethylphosphonate vs. Diethyl Dealkylation Difficulty

Dimethyl iodomethylphosphonate undergoes quantitative monodemethylation to methyl iodomethylphosphonate (tert-butylamine salt) upon reflux in neat tert-butylamine for 16 h, with the product crystallizing directly from the reaction mixture [1]. By contrast, diethyl esters resist selective mono-dealkylation; kinetic studies on dialkyl H-phosphonates rank the ease of dealkylation as Me > Bn ≫ Et ≈ iPr ≈ nBu, with dimethyl phosphonate requiring only 60 °C and 3 h for complete reaction, whereas diethyl and higher esters demand prolonged reflux or strong acids/Lewis acids (e.g., BBr₃, LiX) that often lead to complete di-dealkylation [2] [3].

Phosphonate deprotection Monoacid synthesis tert-Butylamine demethylation

Failed Halogen Exchange: Chloromethyl to Iodomethyl Conversion vs. Direct Arbuzov Route

Gao et al. demonstrated that treating dimethyl chloromethylphosphonate under Finkelstein conditions (NaI/acetone) does not yield dimethyl iodomethylphosphonate; instead, the reaction exclusively produces the demethylation product methyl chloromethylphosphonate [1]. This contrasts with simple alkyl halides where Finkelstein exchange proceeds readily, and underscores that the dimethyl iodomethylphosphonate cannot be accessed from cheaper, more abundant chloro- or bromomethyl precursors—it must be synthesized de novo via the lower-yielding Arbuzov route from diiodomethane. The diethyl series similarly requires direct Arbuzov synthesis, but the diethyl analog benefits from a significantly higher yield (see item 1).

Finkelstein reaction halogen exchange α-haloalkylphosphonate synthesis

Radical Reactivity Hierarchy: Iodomethylphosphonate Reactivity vs. Chloro/Bromo Analogs in Atom Transfer Additions

In radical iodine atom transfer addition (I-ATRA) reactions with alkenes, diethyl iodomethylphosphonate (the closest diethyl structural analog) was found to be 2–3 orders of magnitude less reactive than non-phosphorus-containing iodides of the EWG-CH₂I type [1] [2]. Furthermore, in comparative tin hydride-mediated radical additions to electron-rich alkenes, chloro- and bromomethylphosphonates (X=Cl, Br) afforded higher yields than the iodomethylphosphonate (X=I), with diethyl methylphosphonate appearing as a competing reduction byproduct [3]. Although these data are for the diethyl series, the trend is dictated by the α-halogen, not the ester alkyl group, and therefore applies equally to the dimethyl ester class.

Iodine atom transfer radical addition I-ATRA α-haloalkylphosphonate radical reactivity

Differentiated Application Scenarios for Dimethyl Iodomethylphosphonate (CAS 66794-42-1) Based on Quantified Evidence


Synthesis of Phosphonamidate-Linked Bioconjugates Requiring Selective Monodemethylation

The quantitative monodemethylation of dimethyl iodomethylphosphonate to methyl iodomethylphosphonate (tert-butylamine salt) enables the generation of a monoacid phosphonate intermediate that can be converted to a phosphonyl chloride and subsequently coupled to amines, including aminoglycoside scaffolds, in high overall yield [1]. This pathway was successfully employed to construct a phosphonate-linked aminoglycoside–coenzyme A bisubstrate, a mechanistic probe for N-6′-acetyltransferase enzymes involved in antibiotic resistance [1]. Diethyl iodomethylphosphonate cannot replicate this selective mono-deprotection profile, making the dimethyl ester the mandatory precursor for phosphonamidate-linked bioconjugates.

Preparation of α-Functionalized Phosphonates via Nucleophilic Displacement of Iodide

Despite its lower radical reactivity (see Section 3, item 4), the iodomethyl group serves as an excellent electrophile in polar nucleophilic substitution reactions. The combination of a good leaving group (I⁻) and the electron-withdrawing phosphonate moiety creates a reactive α-methylene electrophile suitable for C–N, C–S, C–O, and C–C bond formation [2]. Users pursuing nucleophilic displacement routes—rather than radical additions—should select the iodo compound over chloro or bromo analogs because the iodide leaving group provides superior reactivity under mild conditions, an advantage documented across the broader α-haloalkylphosphonate series [2].

Controlled Synthesis of Asymmetric Phosphonate Diesters via Sequential Dealkylation

The kinetic ranking Me ≫ Et for dealkylation under tert-butylamine conditions [3] allows dimethyl iodomethylphosphonate to serve as a template for preparing unsymmetrical phosphonate diesters. Sequential mono-demethylation, activation to the phosphonyl chloride, and re-esterification with a different alcohol yields mixed dialkyl phosphonates that are inaccessible from diethyl starting materials, which resist selective mono-dealkylation. This capability is valuable for constructing complex phosphonate libraries in medicinal chemistry and agrochemical lead optimization.

Specialty Building Block for Phosphonate-Containing Enzyme Inhibitor Design

The phosphonate-linked AAC(6′) bisubstrate inhibitor derived from dimethyl iodomethylphosphonate, while less potent than its amide-linked counterpart (decreased inhibitory potency noted in the primary study [1]), serves as a unique tetrahedral intermediate mimic that provides mechanistic insight into acetyltransfer catalysis. Although the dimethyl ester's synthesis is lower-yielding (32%) than the diethyl analog (60%), the resulting monoacid intermediate enables direct installation of the phosphonamidate linkage that is critical for inhibitor binding; no alternative ester provides this combination of reactivity and deprotection orthogonality [1] [2].

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